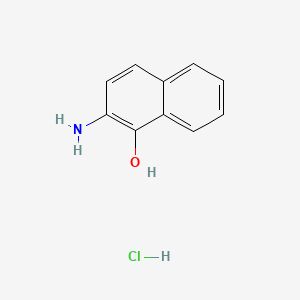

2-Amino-1-naphthol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97230. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminonaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJOQASNBCUDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885848 | |

| Record name | 1-Naphthalenol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41772-23-0 | |

| Record name | 1-Naphthalenol, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41772-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-naphthol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-2-naphthylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-NAPHTHOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F1K0BRO5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"2-Amino-1-naphthol hydrochloride" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-naphthol hydrochloride is a naphthalene-derived aromatic amine that serves as a valuable intermediate in various chemical syntheses. Its structure, featuring both an amino and a hydroxyl group on the naphthalene ring, makes it a versatile building block for the synthesis of dyes, pigments, and other complex organic molecules. This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for professionals in research and development.

Chemical Structure and Properties

This compound is the hydrochloride salt of 2-Amino-1-naphthol. The presence of the hydrochloride group enhances its stability and water solubility compared to the free base.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 41772-23-0 | [1] |

| Molecular Formula | C₁₀H₁₀ClNO | [1] |

| Molecular Weight | 195.65 g/mol | [1] |

| Appearance | White to gray to brown powder/crystal | [2] |

| Purity | ≥95% to >98.0% | [1][2] |

| Solubility | Soluble in methanol. | [1] |

| Storage | 4°C, stored under nitrogen, away from moisture. | [1] |

Computational Data:

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [3] |

| logP | 2.5494 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 0 | [3] |

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the preparation of this compound involves the reduction of an azo dye, specifically Orange II, which is synthesized from β-naphthol. The following protocol is adapted from established procedures found in Organic Syntheses.[1]

Materials:

-

Sulfanilic acid dihydrate

-

Anhydrous sodium carbonate

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

β-naphthol

-

Sodium hydroxide

-

Ice

-

Sodium hydrosulfite

-

Stannous chloride (optional, for purification)

-

Decolorizing carbon (optional, for purification)

-

Ether

Procedure:

-

Diazotization of Sulfanilic Acid:

-

Dissolve 105 g (0.5 mole) of sulfanilic acid dihydrate and 26.5 g (0.25 mole) of anhydrous sodium carbonate in 500 cc of water by heating and stirring.

-

Cool the solution to 15°C in an ice bath.

-

Add a solution of 37 g (0.54 mole) of sodium nitrite in 100 cc of water.

-

Pour the resulting solution at once into a mixture of 106 cc (1.25 moles) of concentrated hydrochloric acid and 600 g of ice.

-

-

Coupling to form Orange II:

-

Dissolve 72 g (0.5 mole) of β-naphthol in a warm solution of 110 g (2.75 moles) of sodium hydroxide in 600 cc of water.

-

Cool the solution to about 5°C by adding 400 g of ice.

-

Add the suspension of the diazonium salt from step 1 and stir well.

-

Allow the mixture to stand without external cooling for one hour, during which the azo compound (Orange II) will separate.

-

-

Reduction to 2-Amino-1-naphthol:

-

To the paste of Orange II, add 2.5 L of water and 250 cc of concentrated hydrochloric acid.

-

Heat the mixture to 85-90°C with steam while stirring for one hour.

-

Filter the hot mixture and cool the filtrate to 35-40°C in an ice bath.

-

Filter the claret-colored solution into 1.2 L of concentrated hydrochloric acid. This compound will precipitate.

-

Allow the mixture to stand for at least two hours with occasional agitation.

-

-

Isolation and Washing:

Purification (optional):

-

Dissolve the crude product in hot water containing a small amount of sodium bisulfite.[1]

-

Filter the solution.

-

Reprecipitate the purified this compound by adding hydrochloric acid.[1]

-

Alternatively, dissolve the material by heating in a solution of 2 g of stannous chloride and 2 cc of concentrated hydrochloric acid in 1 L of water.[1]

-

Clarify the hot solution by filtration through a mat of decolorizing carbon.

-

Add 100 cc of concentrated hydrochloric acid, cool in an ice bath, and add another 100 cc of acid to induce crystallization of the pure product.[1]

Caption: Experimental workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

While many naphthalene derivatives exhibit a range of biological activities, there is limited contemporary research on the specific biological roles or signaling pathway interactions of this compound. Historical studies from the mid-20th century investigated its carcinogenic properties in the context of its parent amine, 2-naphthylamine, which is a known carcinogen.[4][5] However, these studies do not elucidate a specific mechanism of action involving signaling pathways.

Current research on related compounds, such as amidoalkyl naphthols, indicates a broad spectrum of biological activities including antiviral, antibacterial, and antioxidant properties.[6] These activities are generally attributed to the overall chemical structure rather than interaction with a specific signaling cascade.

Therefore, at present, there is no established evidence to suggest that this compound directly modulates specific signaling pathways. Its primary significance in the scientific community remains as a chemical intermediate.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment.

Hazard Identification:

-

Causes serious eye damage. [7]

-

May be harmful if swallowed or in contact with skin.

-

May cause skin irritation.[8]

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with well-defined chemical properties and established synthesis protocols. While its direct biological applications and interactions with cellular signaling pathways are not extensively characterized, its utility in the synthesis of a wide range of organic compounds makes it a compound of interest for chemists and researchers in drug discovery and materials science. This guide provides a foundational understanding of its chemistry and handling to support its effective use in a research and development setting.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 41772-23-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. The carcinogenic properties of this compound and its parent amine 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Carcinogenic Properties of this compound and its Parent Amine 2-Naphthylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Amino-2-naphthol hydrochloride | C10H10ClNO | CID 518469 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Amino-1-naphthol Hydrochloride from beta-Naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-1-naphthol hydrochloride, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis originates from the readily available starting material, beta-naphthol (2-naphthol), and can be achieved through two primary, industrially relevant pathways: the azo-coupling route and the nitroso route. This document details the experimental protocols for both methods, presents key quantitative data in a comparative format, and includes spectroscopic data for the characterization of the starting materials, intermediates, and the final product.

Synthetic Pathways Overview

The transformation of beta-naphthol to this compound involves the introduction of a nitrogen-containing functional group at the C1 position and a hydroxyl group at the C2 position of the naphthalene ring. The two principal synthetic strategies are visualized below.

Azo-Coupling Route

This pathway involves the electrophilic substitution of an aryldiazonium salt onto the electron-rich ring of beta-naphthol, forming a stable azo dye intermediate. This intermediate is then subjected to reductive cleavage to yield the desired aminonaphthol.

"beta-Naphthol" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Azo Dye Intermediate (Orange II)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "2-Amino-1-naphthol" [fillcolor="#F1F3F4", fontcolor="#202124"]; "this compound" [fillcolor="#FBBC05", fontcolor="#202124"];

"beta-Naphthol" -> "Azo Dye Intermediate (Orange II)" [label=" Diazotized Sulfanilic Acid, NaOH, H₂O, ~5°C", color="#4285F4"]; "Azo Dye Intermediate (Orange II)" -> "2-Amino-1-naphthol" [label=" Sodium Hydrosulfite (Na₂S₂O₄), Heat", color="#EA4335"]; "2-Amino-1-naphthol" -> "this compound" [label=" HCl", color="#34A853"]; }

Nitroso Route

This alternative method proceeds via the direct nitrosation of beta-naphthol to form 1-nitroso-2-naphthol. Subsequent reduction of the nitroso group affords the target aminonaphthol.

"beta-Naphthol" [fillcolor="#F1F3F4", fontcolor="#202124"]; "1-Nitroso-2-naphthol" [fillcolor="#F1F3F4", fontcolor="#202124"]; "2-Amino-1-naphthol" [fillcolor="#F1F3F4", fontcolor="#202124"]; "this compound" [fillcolor="#FBBC05", fontcolor="#202124"];

"beta-Naphthol" -> "1-Nitroso-2-naphthol" [label=" NaNO₂, H₂SO₄, <5°C", color="#4285F4"]; "1-Nitroso-2-naphthol" -> "2-Amino-1-naphthol" [label=" Sodium Hydrosulfite (Na₂S₂O₄), NaOH, H₂O", color="#EA4335"]; "2-Amino-1-naphthol" -> "this compound" [label=" HCl", color="#34A853"]; }

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for both synthetic routes, allowing for a direct comparison of their efficiency and requirements.

Table 1: Reagents and Yields for the Synthesis of this compound

| Parameter | Azo-Coupling Route (via Orange II) | Nitroso Route |

| Starting Material | beta-Naphthol | beta-Naphthol |

| Key Intermediate | Orange II | 1-Nitroso-2-naphthol |

| Reducing Agent | Sodium Hydrosulfite | Sodium Hydrosulfite |

| Overall Yield | 66-74%[1] | ~99% (for reduction step) |

| Purity of Final Product | High, purification with stannous chloride recommended | High, requires careful purification[1] |

Experimental Protocols

The following sections provide detailed experimental procedures for each key step in the synthesis of this compound.

Azo-Coupling Route

This route is a well-established and reliable method, often preferred due to the crystalline and easily handled nature of the azo dye intermediate.[1]

Step 1: Diazotization of Sulfanilic Acid

-

In a suitable vessel, a mixture of sulfanilic acid dihydrate (105 g, 0.5 mole), anhydrous sodium carbonate (26.5 g, 0.25 mole), and 500 mL of water is heated and stirred until complete dissolution.

-

The solution is then cooled in an ice bath to 15°C.

-

A solution of sodium nitrite (37 g, 0.54 mole) in 100 mL of water is added.

-

This resulting solution is immediately poured onto a mixture of concentrated hydrochloric acid (106 mL, 1.25 moles) and 600 g of ice in a separate beaker. A fine suspension of the diazonium salt is formed.

Step 2: Coupling with beta-Naphthol to form Orange II

-

In a 5-L flask, beta-naphthol (72 g, 0.5 mole) is dissolved in a warm solution of sodium hydroxide (110 g, 2.75 moles) in 600 mL of water.

-

The solution is cooled to approximately 5°C by the addition of 400 g of ice.

-

The suspension of the diazonium salt from Step 1 is added to the cold beta-naphthol solution with vigorous stirring.

-

The mixture is stirred and allowed to stand for one hour. The azo dye, Orange II, precipitates as a thick paste.[1]

Step 3: Reduction of Orange II and Isolation of this compound

-

The suspension of Orange II is heated to 45-50°C to dissolve the material.

-

Technical sodium hydrosulfite (230 g, approx. 1.1 moles) is added cautiously in portions while stirring until the initial frothing subsides. The remainder is then added promptly.

-

The mixture is heated until it begins to froth to complete the reduction and facilitate filtration.

-

The mixture is then cooled to 25°C in an ice bath, and the precipitated crude aminonaphthol is collected by filtration and washed with water.

-

The crude product is then dissolved in a solution of stannous chloride (2 g) and concentrated hydrochloric acid (53 mL) in 1 L of water at 30°C.

-

The solution is filtered and then treated with 1.2 L of concentrated hydrochloric acid to precipitate the this compound.

-

The precipitate is collected by filtration, washed with 20% hydrochloric acid and then ether, and air-dried. The yield is typically between 180-200 g (66-74% based on beta-naphthol).[1]

Nitroso Route

This route offers a more direct pathway, avoiding the synthesis of an azo dye. However, the nitroso intermediate can be voluminous and may lead to the formation of tarry by-products if not handled carefully.[1]

Step 1: Synthesis of 1-Nitroso-2-naphthol

-

Dissolve 10 g of 2-naphthol in a solution of 2.8 g of sodium hydroxide in 100 mL of water, and dilute to 200 mL.

-

Add a solution of 5 g of sodium nitrite in a small amount of water.

-

Cool the mixture with 100 g of ice and slowly add 140 mL of 10% sulfuric acid with constant stirring, maintaining the temperature below 5°C.

-

The 1-nitroso-2-naphthol separates as a pale yellow precipitate. Allow it to stand for 2 hours, then filter and wash with water until the washings are only slightly acidic. The yield is nearly theoretical.[2]

Step 2: Reduction of 1-Nitroso-2-naphthol and Isolation of this compound

-

In a large crock, place 240 g (1.39 moles) of moist 1-nitroso-2-naphthol, 1.5 L of water, and 300 mL of 5 N sodium hydroxide. Stir for about 30 minutes until most of the nitroso compound has dissolved.

-

Add an additional 1.2 L of 5 N sodium hydroxide.

-

Heat the mixture to 35°C with steam and then add 600 g of technical sodium hydrosulfite while stirring.

-

The reduction is typically rapid. After the reduction is complete, the crude aminonaphthol is precipitated by the addition of hydrochloric acid.

-

The crude product is collected and purified in a similar manner to the azo-coupling route, by dissolving in dilute hydrochloric acid containing stannous chloride as an antioxidant, followed by precipitation with concentrated hydrochloric acid.[1] A reported yield for a similar catalytic hydrogenation reduction is 99%.[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the starting material, intermediates, and the final product.

Table 2: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (ppm) and Multiplicities |

| beta-Naphthol | CDCl₃ | 7.75 (d), 7.74 (d), 7.66 (d), 7.42 (t), 7.32 (t), 7.12 (d), 7.09 (d), 5.19 (s, -OH) |

| 1-Nitroso-2-naphthol | DMSO-d₆ | Data available in spectral databases, specific shifts not explicitly listed in search results. |

| Orange II | D₂O | Aromatic protons in the range of 6.75-8.00 ppm.[4] |

| This compound | DMSO-d₆ | Spectra available from commercial suppliers, detailed assignments require further analysis of the provided spectra.[5] |

Table 3: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (ppm) |

| beta-Naphthol | CDCl₃ | 153.6, 135.0, 130.3, 129.3, 128.0, 126.9, 126.7, 124.0, 118.0, 109.9 |

| 1-Nitroso-2-naphthol | Not specified | Data available in spectral databases, specific shifts not explicitly listed in search results. |

| Orange II | DMSO | Data indicates a mixture of hydrazone and azo tautomers.[6] |

| This compound | Not specified | Spectra available from commercial suppliers, detailed assignments require further analysis of the provided spectra.[7] |

Table 4: Infrared (IR) Spectroscopic Data

| Compound | Key Absorptions (cm⁻¹) |

| beta-Naphthol | ~3200-3600 (O-H stretch, broad), ~3050 (aromatic C-H stretch), ~1600 (C=C stretch) |

| 1-Nitroso-2-naphthol | ~3450 (O-H stretch, broad), ~3050 (aromatic C-H stretch), 1503-1541 (N=O stretch), ~1600 (C=C stretch) |

| Orange II | ~3400-3650 (O-H stretch), ~1037 (N=N stretch), ~1209 (C-O stretch) |

| This compound | Data available in spectral databases. |

Conclusion

This guide has outlined two robust and well-documented synthetic routes for the preparation of this compound from beta-naphthol. The choice between the azo-coupling route and the nitroso route will depend on factors such as scale, available equipment, and desired purity profile. The azo-coupling method is often favored for its reliable crystallization of the intermediate and high purity of the final product. The nitroso route provides a more direct path but may require more careful control of reaction conditions to minimize side-product formation. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(41772-23-0) 1H NMR spectrum [chemicalbook.com]

- 6. Experimental and computational studies of structure and bonding in parent and reduced forms of the azo dye Orange II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Amino-2-naphthol hydrochloride(1198-27-2) 13C NMR [m.chemicalbook.com]

The Formation of 2-Amino-1-naphthol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical synthesis of 2-Amino-1-naphthol hydrochloride, a significant naphthol derivative. The document outlines the primary reaction mechanisms, detailed experimental protocols, and quantitative data to support reproducibility. Furthermore, it touches upon the biological relevance of aminonaphthol derivatives, an important consideration for professionals in drug development.

Core Synthesis Mechanism

The formation of this compound predominantly proceeds through a multi-step synthesis starting from β-naphthol. The core of the synthesis involves the introduction of a nitrogen-containing functional group at the C1 position of the naphthol ring, followed by its reduction to an amino group and subsequent conversion to the hydrochloride salt.

Two primary pathways for the introduction of the nitrogen-containing group are well-documented:

-

Azo Coupling and Reduction: This is a widely used method that involves the coupling of β-naphthol with a diazonium salt to form an azo dye. A common example is the formation of the dye "Orange II" by coupling β-naphthol with diazotized sulfanilic acid. This azo compound is then reduced, typically using a reducing agent like sodium hydrosulfite, which cleaves the azo bond to yield the aminonaphthol.

-

Nitrosation and Reduction: An alternative route involves the direct nitrosation of β-naphthol to form nitroso-β-naphthol. This intermediate is then reduced to the corresponding aminonaphthol. This reduction can be achieved using various reagents, including stannous chloride in an acidic medium.

Following the reduction step in either pathway, the resulting 2-amino-1-naphthol is highly susceptible to oxidation, especially in solution. To stabilize the compound and facilitate its isolation, it is precipitated as its hydrochloride salt by treatment with concentrated hydrochloric acid. The presence of an antioxidant like sodium bisulfite is often necessary to prevent decomposition during the process.

Synthesis Pathway and Logic

The following diagram illustrates the primary synthesis pathway for this compound via the azo coupling and reduction method.

Caption: Synthesis pathway of this compound from β-naphthol.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of 1-amino-2-naphthol hydrochloride, a closely related isomer, as detailed in Organic Syntheses. The principles and yields are comparable for the synthesis of this compound.

Table 1: Reagents for the Preparation of Orange II (Azo Intermediate)

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |

| Sulfanilic acid dihydrate | 211.22 | 0.5 | 105 g |

| Anhydrous sodium carbonate | 105.99 | 0.25 | 26.5 g |

| Sodium nitrite | 69.00 | 0.54 | 37 g |

| Concentrated hydrochloric acid | 36.46 | 1.25 | 106 mL |

| β-Naphthol | 144.17 | 0.5 | 72 g |

| Sodium hydroxide | 40.00 | 2.75 | 110 g |

Table 2: Reagents and Yield for the Reduction of Orange II

| Reagent / Product | Molar Mass ( g/mol ) | Amount (moles) | Quantity / Yield |

| Sodium hydrosulfite (technical) | 174.11 | ~1.1 | 230 g |

| 1-Amino-2-naphthol hydrochloride | 195.65 | - | 70-83 g (72-85%) |

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of aminonaphthol hydrochlorides, adapted from established procedures.

Protocol 1: Diazotization of Sulfanilic Acid

-

A mixture of 105 g (0.5 mole) of sulfanilic acid dihydrate, 26.5 g (0.25 mole) of anhydrous sodium carbonate, and 500 cc of water is heated and stirred until complete dissolution.

-

The solution is then cooled in an ice bath to 15°C.

-

A solution of 37 g (0.54 mole) of sodium nitrite in 100 cc of water is added.

-

This resulting solution is immediately poured onto a mixture of 106 cc (1.25 moles) of concentrated hydrochloric acid and 600 g of ice in a 2-L beaker to form the diazonium salt suspension.

Protocol 2: Coupling with β-Naphthol to Form Orange II

-

72 g (0.5 mole) of β-naphthol is dissolved in a warm solution of 110 g (2.75 moles) of sodium hydroxide in 600 cc of water in a 5-L flask.

-

The solution is cooled to approximately 5°C by adding 400 g of ice.

-

The previously prepared diazonium salt suspension is added to the β-naphthol solution.

-

The mixture is stirred thoroughly and allowed to stand for one hour, during which the azo compound, Orange II, precipitates.

Protocol 3: Reduction of Orange II and Formation of Hydrochloride Salt

-

The suspension of Orange II is heated to 45–50°C, at which point the material dissolves.

-

Approximately one-tenth of 230 g (~1.1 moles) of technical sodium hydrosulfite is added cautiously with stirring until the initial frothing subsides.

-

The remainder of the sodium hydrosulfite is then added promptly. The initially formed yellow precipitate transitions to the nearly colorless aminonaphthol.

-

The solution is cooled to 20°C with about 1 kg of ice, and 500 cc of concentrated hydrochloric acid is added with stirring. This precipitates the aminonaphthol as a voluminous, nearly white precipitate.[1]

-

The precipitate is collected by filtration and may be further purified by recrystallization from hot water containing a small amount of sodium bisulfite and hydrochloric acid to yield colorless needles of 1-amino-2-naphthol hydrochloride.[1]

Biological Context and Drug Development Relevance

While the core of this document focuses on the chemical synthesis, it is crucial for drug development professionals to understand the biological context of aminonaphthol derivatives.

-

Carcinogenic Properties: It is important to note that 2-amino-1-naphthol and its parent amine, 2-naphthylamine, have been identified as carcinogenic. This necessitates careful handling and consideration of their toxicological profiles in any research or development setting.

-

Anticancer and Antimicrobial Potential: In contrast, various derivatives of aminonaphthols, often synthesized through multicomponent reactions like the Betti reaction, have shown promising biological activities.[2] These activities include antitumor, antioxidant, and antimicrobial effects. This dual nature of the aminonaphthol scaffold—presenting both toxicity and therapeutic potential—makes it an intriguing area for medicinal chemistry research. The core structure can be modified to reduce toxicity while enhancing desired therapeutic effects.

The relationship between these properties can be visualized as follows:

Caption: Logical relationship of the aminonaphthol scaffold to its biological properties.

This technical guide provides a foundational understanding of the synthesis of this compound. The detailed protocols and quantitative data serve as a valuable resource for laboratory work, while the biological context offers strategic insights for professionals in the field of drug discovery and development. The instability of the free amine and the documented carcinogenicity of the parent compound are critical safety and handling considerations.[1]

References

"2-Amino-1-naphthol hydrochloride" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-1-naphthol hydrochloride, a chemical compound of interest in various scientific domains. This document consolidates key chemical and physical data, outlines a relevant synthetic protocol, and describes an analytical method. Furthermore, it delves into the metabolic context of its parent compound, 2-naphthylamine, and associated toxicological information.

Core Chemical Data

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 41772-23-0 | [1] |

| Molecular Weight | 195.65 g/mol | [1] |

| Molecular Formula | C₁₀H₁₀ClNO | [1] |

| Physical Appearance | White to Gray to Brown powder to crystal | |

| Solubility | Soluble in Methanol | [2] |

| Storage Conditions | 2-8°C, stored under nitrogen, away from moisture | [2] |

Metabolic Pathway of the Parent Amine: 2-Naphthylamine

2-Amino-1-naphthol is a known metabolite of the carcinogenic compound 2-naphthylamine. Understanding this metabolic pathway is crucial for toxicological and drug metabolism studies. The following diagram illustrates the key steps in the biotransformation of 2-naphthylamine.

Experimental Protocols

Representative Synthesis of an Aminonaphthol Hydrochloride Isomer

While a specific detailed synthesis protocol for this compound was not prominently available in the reviewed literature, a well-documented procedure for its isomer, 1-Amino-2-naphthol hydrochloride, is presented here as a representative example of aminonaphthol hydrochloride synthesis. This method involves the reduction of the azo dye Orange II.[3]

Materials:

-

Orange II (sodium salt of p-(2-hydroxy-1-naphthylazo)benzenesulfonic acid)

-

Stannous chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Decolorizing carbon

-

Ether

Procedure:

-

Reduction of Orange II: A solution of Orange II in water is heated, and a solution of stannous chloride in concentrated hydrochloric acid is added until the color of the azo dye is discharged.

-

Isolation of the Hydrochloride Salt: The hot solution is filtered to remove any impurities. Upon cooling, 1-Amino-2-naphthol hydrochloride crystallizes.

-

Purification: The crude product can be purified by recrystallization. It is dissolved in hot water containing a small amount of stannous chloride and hydrochloric acid, treated with decolorizing carbon, and filtered. Concentrated hydrochloric acid is added to the hot filtrate, and upon cooling, pure crystals of 1-Amino-2-naphthol hydrochloride are obtained.

-

Washing and Drying: The crystals are collected by filtration, washed with dilute hydrochloric acid and then with ether to facilitate drying. The product is air-dried.[3]

Note: 1-Amino-2-naphthol and its hydrochloride salt are sensitive to atmospheric oxidation and should be handled accordingly. The hydrochloride is reported to be unstable and should be used within a few weeks of its preparation.[3]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An analytical method for the separation of 2-Amino-1-naphthol has been described and can be adapted for the analysis of this compound.

Instrumentation and Conditions:

-

Column: A reverse-phase (RP) HPLC column, such as Newcrom R1.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid.

-

Detection: UV detection is typically suitable for aromatic compounds.

This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.

Safety and Toxicology

This compound should be handled with care, following standard laboratory safety procedures. It is classified as causing serious eye damage.

It is critical to note that the parent amine, 2-naphthylamine, is a well-established human carcinogen, primarily targeting the urinary bladder. The metabolic activation of 2-naphthylamine to reactive intermediates that can form DNA adducts is a key mechanism in its carcinogenicity. As 2-Amino-1-naphthol is a metabolite of 2-naphthylamine, its toxicological profile is of significant concern.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of an aminonaphthol hydrochloride, based on the representative protocol provided.

References

solubility of "2-Amino-1-naphthol hydrochloride" in different solvents

An In-depth Technical Guide to the Solubility of 2-Amino-1-naphthol hydrochloride

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of active compounds is paramount. This guide provides a detailed overview of the solubility characteristics of this compound, a crucial parameter influencing its behavior in various experimental and physiological environments.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on available information, a qualitative solubility profile can be summarized. It is important to note that the hydrochloride salt of 1-amino-2-naphthol is reportedly unstable and can decompose in solution.[1]

| Solvent | Solubility | Notes |

| Methanol | Soluble[2] | - |

| Water | Slightly Soluble | A fresh solution is faintly colored and may leave a trace of residue upon filtration.[1] The compound's stability in aqueous solutions should be considered, as decomposition can occur.[1] |

| Dilute Hydrochloric Acid | Slightly Soluble[3] | The common ion effect may influence solubility. |

| Alcohol (General) | Slightly Soluble[3] | This likely includes ethanol and other simple alcohols. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s) of appropriate purity

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is necessary to ensure saturation.[4]

-

-

Equilibration:

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined empirically.[5]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.[4][5]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometer at the λmax of the compound or HPLC with a suitable detector).

-

-

Calculation:

-

Calculate the concentration of this compound in the saturated solution based on the analytical results and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a chemical compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

Biological Context

While specific signaling pathways for this compound are not well-defined in the literature, it is known to be a carcinogenic compound, similar to its parent amine, 2-naphthylamine.[6][7] The broader class of amidoalkyl naphthols, to which this compound is related, exhibits a range of biological activities, including antiviral, antibacterial, and antifungal properties.[8] The solubility of such compounds is a critical factor in their bioavailability and, consequently, their biological and toxicological effects. Further research into the specific molecular interactions and pathways affected by this compound is warranted, particularly in the context of its carcinogenicity.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 41772-23-0 [m.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The carcinogenic properties of this compound and its parent amine 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Carcinogenic Properties of this compound and its Parent Amine 2-Naphthylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Amino-1-naphthol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2-Amino-1-naphthol hydrochloride. Due to the limited availability of complete quantitative data for this compound, this guide also includes data for the closely related isomer, 1-Amino-2-naphthol hydrochloride, for comparative purposes. The information is presented to assist in the identification, characterization, and analysis of these compounds.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound and its isomer.

Table 1: ¹H NMR, ¹³C NMR, and IR Spectroscopic Data

| Spectroscopy | This compound | 1-Amino-2-naphthol hydrochloride |

| ¹H NMR | Data not readily available in quantitative format. A spectrum is available for viewing.[1] | Data not readily available in quantitative format. A spectrum is available for viewing.[2] |

| ¹³C NMR | Data not readily available in quantitative format. | Data not readily available in quantitative format. A spectrum is available for viewing.[3] |

| IR (Infrared) | Data not readily available in quantitative format. | Data not readily available in quantitative format. Spectra obtained via KBr wafer and ATR-Neat techniques are available for viewing.[2][4] |

Table 2: UV-Vis Spectroscopic Data

| Compound | Solvent | λmax (nm) |

| 2-Naphthol (related compound) | Not specified | 331[5] |

| 1-Naphthol (related compound) | Water | 321.6[6] |

| 1-Naphthol (related compound) | Chloroform | 323.0[6] |

| 2-Naphthol (related compound) | Water | 273.6[6] |

| 2-Naphthol (related compound) | Chloroform | 275.4[6] |

Experimental Protocols

Detailed experimental protocols for acquiring the types of spectroscopic data presented are outlined below. These are generalized procedures applicable to solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of solid organic compounds involves the following steps:

-

Sample Preparation : Precisely weigh approximately 10 mg of the sample.[5] Dissolve the sample in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Transfer : Filter the solution through a cotton wool plug into a 5-mm NMR tube to a volume of approximately 700 µL.[5]

-

Instrumentation : Place the NMR tube into the spectrometer.

-

Shimming : Perform shimming of the sample to achieve a homogeneous magnetic field, which is crucial for obtaining good line shape and signal-to-noise ratio.[5]

-

Data Acquisition : Acquire the NMR data using a standard pulse sequence. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform to obtain the NMR spectrum. Phase and baseline corrections are then applied.

Infrared (IR) Spectroscopy (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common technique for obtaining the IR spectrum of a solid sample:

-

Grinding : Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.

-

Mixing : Mix the ground sample with about 100-200 mg of dry KBr powder. KBr is transparent in the IR region.

-

Pellet Formation : Place the mixture into a pellet die and apply high pressure with a hydraulic press to form a transparent pellet.

-

Analysis : Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The following protocol is a general procedure for obtaining the UV-Vis spectrum of an aromatic amine:

-

Stock Solution Preparation : Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., water, chloroform, ethanol).

-

Working Solutions : Prepare a series of working solutions by diluting the stock solution to appropriate concentrations.

-

Instrumentation : Use a double beam UV-Vis spectrophotometer with quartz cuvettes.

-

Blank Measurement : Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

-

Sample Measurement : Record the absorbance of each working solution across the desired wavelength range (typically 200-800 nm for aromatic compounds). The wavelength of maximum absorbance (λmax) is a key characteristic.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: Generalized workflow for spectroscopic analysis.

References

- 1. This compound(41772-23-0) 1H NMR [m.chemicalbook.com]

- 2. 1-Amino-2-naphthol hydrochloride | C10H10ClNO | CID 518469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Amino-2-naphthol hydrochloride(1198-27-2) 13C NMR spectrum [chemicalbook.com]

- 4. 1-Amino-2-naphthol hydrochloride(1198-27-2) IR Spectrum [chemicalbook.com]

- 5. Absorption [2-Naphthol] | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

"2-Amino-1-naphthol hydrochloride" safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 2-Amino-1-naphthol hydrochloride (CAS No: 41772-23-0). The information is compiled to ensure safe laboratory practices and to provide clear guidance in case of accidental exposure or release.

Chemical Identification and Physical Properties

This compound is a chemical compound used in laboratory research. Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀ClNO | [1] |

| Molecular Weight | 195.65 g/mol | [1] |

| Appearance | White to Gray to Brown powder/crystal | |

| Purity | ≥95% to >98.0% | [1] |

| Melting Point | 250 °C (decomposes) | |

| Storage Temperature | 4°C, under nitrogen, away from moisture | [1] |

Hazard Identification and GHS Classification

It is crucial to be aware of the hazards associated with this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

-

Signal Word: Danger

-

Pictograms:

-

GHS05: Corrosion

-

-

Hazard Statements (H-codes):

-

H318: Causes serious eye damage.

-

H302 + H332: Harmful if swallowed or if inhaled.

-

H317: May cause an allergic skin reaction.

-

H400: Very toxic to aquatic life.

-

-

Precautionary Statements (P-codes):

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling:

-

Use only in a well-ventilated area or outdoors.[2]

-

Avoid dust formation and inhalation.[3]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store locked up.[3]

-

Store at 4°C, under nitrogen, and away from moisture.[1]

-

Incompatible Materials: Strong oxidizing agents.[3]

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are critical for preventing exposure.

| Exposure Control | Recommended Protocol/Equipment |

| Engineering Controls | Ensure adequate ventilation. Facilities should be equipped with an eyewash station and a safety shower close to the workstation.[3][4] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4] Immediately change contaminated clothing. |

| Respiratory Protection | For tasks with potential for dust generation, a dust mask (e.g., type N95) is recommended. In poorly ventilated areas, a suitable respirator should be used.[5] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and immediately after handling the product.[2][3] |

First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/ophthalmologist.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[3] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor if you feel unwell.[2] |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Personal Precautions: Wear appropriate PPE. Evacuate personnel to safe areas. Avoid substance contact and inhalation of dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Sweep up and shovel the material. Place into a suitable, closed, and labeled container for disposal. Avoid creating dust.[4] Wash the spill area with plenty of water.

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or chemical foam.[2]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Workflow for Chemical Spill Response

The following diagram outlines the logical steps for responding to a spill of this compound.

Caption: Workflow for handling a chemical spill.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to be released into the environment.

References

In-Depth Technical Guide: Carcinogenic Potential of 2-Amino-1-naphthol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential carcinogenic properties of 2-Amino-1-naphthol hydrochloride. The document focuses on the pivotal study by Bonser et al. (1952), which remains the most direct investigation into the carcinogenicity of this compound. It also explores the metabolic relationship between this compound and its parent amine, 2-naphthylamine, a known human carcinogen. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the relevant metabolic and potential carcinogenic pathways to inform researchers and professionals in the fields of toxicology and drug development.

Introduction

This compound is a chemical intermediate and a metabolite of the well-established human bladder carcinogen, 2-naphthylamine.[1][2] Understanding the carcinogenic potential of this metabolite is crucial for assessing the overall risk associated with exposure to 2-naphthylamine and for the safety evaluation of related compounds in drug development. This guide delves into the primary research that has shaped our understanding of the carcinogenic properties of this compound.

Carcinogenicity Studies

The most definitive study on the carcinogenicity of this compound was conducted by Bonser, Clayson, Jull, and Pyrah in 1952, published in the British Journal of Cancer.[1][3][4] Their research involved both oral administration and bladder implantation in mice.

Oral Administration Studies

In these experiments, mice were administered this compound orally. The study aimed to determine if the compound could induce tumors at sites distant from the point of administration.

Experimental Protocol: Oral Administration in Mice

-

Animal Model: IF mice (sex not specified in the available abstract)[2]

-

Test Compound: this compound

-

Vehicle: Arachis oil[4]

-

Administration Route: Oral gavage[2]

-

Dosage and Schedule: The precise dosage and schedule from the 1952 study are not detailed in the readily available abstracts. However, related studies with the parent amine, 2-naphthylamine, involved daily administration.[2]

-

Duration: The experiment was conducted over a prolonged period to allow for tumor development.

-

Endpoint: Observation of tumor formation, particularly hepatomas (liver tumors).[2][4]

Quantitative Data: Oral Administration

The available information indicates that oral administration of 2-naphthylamine in mice led to the development of hepatomas.[2][4] The study by Bonser et al. (1952) suggested that the formation of these liver tumors was a result of the local action of a metabolite, implied to be 2-amino-1-naphthol.[4] Specific tumor incidence rates for the hydrochloride salt are not available in the abstracts.

Bladder Implantation Studies

To assess the local carcinogenic effect on the bladder epithelium, pellets containing this compound were surgically implanted into the bladders of mice.[4] This method was designed to mimic the direct exposure of the bladder lining to the chemical, which is relevant given that the parent compound, 2-naphthylamine, is a known bladder carcinogen.[2]

Experimental Protocol: Bladder Implantation in Mice

-

Animal Model: Mice (strain not specified in abstracts)

-

Test Compound: this compound

-

Vehicle: Paraffin wax pellets[4]

-

Procedure: A pellet containing the test compound was surgically inserted into the lumen of the mouse bladder.[4]

-

Control Groups: Control groups included the implantation of pellets containing paraffin wax alone and pellets with 2-naphthylamine.[4]

-

Duration: The animals were observed for an extended period to monitor for the development of bladder lesions.

-

Endpoint: Histopathological examination of the bladder epithelium for signs of metaplasia, papilloma, and carcinoma.[4]

Quantitative Data: Bladder Implantation

The bladder implantation experiments provided direct evidence of the local carcinogenic activity of this compound.

| Test Substance | Number of Mice | Bladder Epithelial Lesions | Carcinomas | Papillomas |

| This compound | 33 | 12 | 5 | 3 |

| 2-Naphthylamine | 31 | 1 (simple hyperplasia) | 0 | 0 |

| Paraffin Wax (Control) | 36 | 1 (simple hyperplasia) | 0 | 0 |

Table 1: Incidence of Bladder Tumors in Mice Following Implantation of a Paraffin Wax Pellet Containing the Test Substance (Bonser et al., 1952).[4]

These results demonstrate a statistically significant increase in bladder tumors in the mice treated with this compound compared to the control groups.[4]

Genotoxicity

While specific, comprehensive genotoxicity assays for this compound are not widely reported in recent literature, studies on its parent compound and related naphthalene metabolites provide some insights. For instance, 2-naphthol, a related metabolite of naphthalene, has been shown to induce DNA fragmentation in human lymphocytes in vitro, suggesting a potential for genotoxicity.[5] The carcinogenic activity of 2-naphthylamine is understood to proceed through a genotoxic mechanism involving metabolic activation and the formation of DNA adducts.[6]

Metabolic Pathway and Mechanism of Carcinogenesis

The carcinogenicity of this compound is intrinsically linked to the metabolism of its parent amine, 2-naphthylamine.

Metabolic Activation of 2-Naphthylamine

The metabolic activation of 2-naphthylamine is a critical step in its carcinogenic process.[6] It is metabolized in the liver via N-hydroxylation to form N-hydroxy-2-naphthylamine. This intermediate can then undergo rearrangement to form 2-Amino-1-naphthol. It is this ortho-aminophenol metabolite that is considered a proximate carcinogen, capable of binding to DNA and initiating the carcinogenic process.

Experimental Workflow for Bladder Implantation

Discussion and Conclusion

The evidence, primarily from the seminal work of Bonser and colleagues, strongly indicates that this compound possesses local carcinogenic activity, particularly in the bladder epithelium of mice.[4] This is in contrast to its parent amine, 2-naphthylamine, which did not show local carcinogenic effects in the same bladder implantation model but is a potent systemic carcinogen upon oral administration.[2][4] This suggests that 2-Amino-1-naphthol is a key metabolite in the carcinogenic pathway of 2-naphthylamine.

For researchers and professionals in drug development, these findings underscore the importance of evaluating the metabolic profile of aromatic amine-containing compounds. The formation of ortho-aminophenol metabolites should be considered a potential red flag for carcinogenicity. Further modern genotoxicity and carcinogenicity studies on this compound could provide more detailed insights into its mechanism of action and dose-response relationship.

References

- 1. The carcinogenic properties of this compound and its parent amine 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Carcinogenic Properties of this compound and its Parent Amine 2-Naphthylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. publications.iarc.who.int [publications.iarc.who.int]

An In-depth Technical Guide on the Stability and Degradation Pathways of 2-Amino-1-naphthol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of 2-Amino-1-naphthol hydrochloride. The information herein is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound is a water-soluble salt of 2-Amino-1-naphthol. It is known to be sensitive to environmental factors, particularly atmospheric oxygen.

| Property | Value |

| Molecular Formula | C₁₀H₁₀ClNO |

| Molecular Weight | 195.65 g/mol |

| Appearance | White to gray to brown powder/crystal |

| Storage Conditions | 4°C, under an inert atmosphere (e.g., nitrogen), protected from moisture and light. |

Stability Profile

This compound is inherently unstable, particularly in solution and when exposed to air. Its degradation is primarily driven by oxidation. The presence of the electron-donating amino and hydroxyl groups on the naphthalene ring makes it susceptible to attack by oxidizing agents.

General Storage and Handling Recommendations

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: The solid compound should be stored at 4°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1] It should also be protected from moisture.

-

Solutions: Solutions of this compound are particularly prone to rapid degradation upon exposure to air. The use of deoxygenated solvents and the addition of antioxidants, such as sodium bisulfite, can help to mitigate this degradation.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Based on the chemical structure of this compound, the following stress conditions are relevant:

-

Oxidative Degradation: This is the most significant degradation pathway. Exposure to oxidizing agents like hydrogen peroxide is expected to cause rapid degradation.

-

Photodegradation: Exposure to UV or visible light may induce or accelerate degradation, especially in the presence of oxygen.

-

Thermal Degradation: Elevated temperatures can increase the rate of degradation, particularly in the solid state or in solution.

-

Hydrolytic Degradation: The stability of the compound across a range of pH values should be evaluated to understand its susceptibility to acid- and base-catalyzed hydrolysis.

Degradation Pathways

The primary degradation pathway for 2-Amino-1-naphthol is oxidation. While specific studies on the hydrochloride salt are limited, the autoxidation of structurally similar aminonaphthols provides a well-established model for its degradation.

Oxidative Degradation Pathway

The proposed oxidative degradation pathway of 2-Amino-1-naphthol proceeds through the following key steps:

-

Oxidation to Quinoneimine: The initial step involves the oxidation of the aminonaphthol to a highly reactive quinoneimine intermediate.

-

Hydrolysis to Naphthoquinone: The unstable quinoneimine readily undergoes hydrolysis to form 1,2-naphthoquinone.

-

Dimerization: The resulting naphthoquinone can then undergo further reactions, such as dimerization, to form more complex degradation products.

Experimental Protocols

This section outlines a representative experimental protocol for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound.

Forced Degradation Study Protocol

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before HPLC analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat at a specified temperature (e.g., 80°C) for a defined period.

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined duration. A control sample should be kept in the dark.

-

-

Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid). A gradient elution may be necessary to resolve all degradation products. A potential starting point is a mobile phase of acetonitrile and water.[2] |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a suitable wavelength (to be determined by UV scan of the parent compound and degradation products). |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

The following tables are templates for summarizing quantitative data from stability studies.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | Data | Identify Peaks |

| Base Hydrolysis | 0.1 M NaOH | 8 h | RT | Data | Identify Peaks |

| Oxidation | 3% H₂O₂ | 4 h | RT | Data | Identify Peaks |

| Thermal (Solid) | Dry Heat | 48 h | 80°C | Data | Identify Peaks |

| Thermal (Solution) | Dry Heat | 24 h | 80°C | Data | Identify Peaks |

| Photodegradation | UV/Vis Light | 12 h | RT | Data | Identify Peaks |

Table 2: Stability Data under Accelerated Storage Conditions (Example)

| Time (Months) | % Assay of 2-Amino-1-naphthol HCl | Total Impurities (%) |

| 0 | Initial Value | Initial Value |

| 1 | Data | Data |

| 3 | Data | Data |

| 6 | Data | Data |

Experimental Workflow and Logical Relationships

The development of a stability-indicating method follows a logical workflow, as depicted in the diagram below.

Conclusion

This compound is a chemically unstable compound, with oxidative degradation being the primary pathway of concern. Proper storage and handling are critical to maintaining its purity and integrity. The development of a validated stability-indicating analytical method is essential for accurately assessing its stability and for quality control in pharmaceutical applications. The information and protocols provided in this guide serve as a foundation for researchers and scientists working with this compound. Further experimental work is necessary to obtain specific quantitative data and fully characterize all potential degradation products.

References

An In-depth Technical Guide to 2-Amino-1-naphthol Hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-naphthol hydrochloride, a key aromatic amine, has a history deeply intertwined with the development of synthetic dye chemistry in the late 19th and early 20th centuries. While a singular moment of discovery is not clearly documented, its emergence is a direct result of the extensive investigation into the derivatives of naphthalene for the burgeoning dye industry. This guide provides a comprehensive overview of the historical synthesis, physicochemical properties, and applications of this compound, drawing from historical chemical literature and modern chemical data. The document details the probable synthetic pathways, presents key data in a structured format, and offers insights into its role as a chemical intermediate.

Discovery and Historical Context

The discovery of this compound cannot be attributed to a single researcher or a specific date. Instead, its development is a part of the broader exploration of aminonaphthol chemistry, which was a fertile ground for the synthesis of azo dyes. The foundational work on diazotization by Peter Griess in 1858 laid the groundwork for the creation of a vast array of synthetic dyes. In this context, aminonaphthols, including the 2-amino-1-naphthol isomer, were synthesized as crucial coupling components or as products of the reduction of azo dyes.

Early chemical literature, such as German chemical technology journals from the early 20th century, makes mention of derivatives of 2-Amino-1-naphthol in the context of dye synthesis, confirming its use as a chemical intermediate during this period. The synthesis of its isomers, particularly 1-Amino-2-naphthol, is well-documented in resources like Organic Syntheses, and it is highly probable that the synthesis of this compound followed a similar chemical logic. The primary challenge for early chemists was preventing the oxidation of the aminonaphthol during its isolation and conversion to the more stable hydrochloride salt.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier catalogs and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀ClNO | ChemScene, Sigma-Aldrich |

| Molecular Weight | 195.65 g/mol | ChemScene, Sigma-Aldrich |

| Appearance | White to Gray to Brown powder/crystal | ChemicalBook, TCI America |

| Solubility | Soluble in Methanol | ChemicalBook |

| Storage Conditions | 2-8°C, stored under nitrogen, away from moisture | ChemicalBook, ChemScene |

| InChI | 1S/C10H9NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6,12H,11H2;1H | Sigma-Aldrich |

| SMILES | Cl.Nc1ccc2ccccc2c1O | Sigma-Aldrich |

| CAS Number | 41772-23-0 | ChemScene |

Historical Synthesis and Experimental Protocols

The most probable historical route for the synthesis of this compound involves a two-step process: the formation of an azo dye followed by its reduction. This methodology is well-established for the synthesis of aminonaphthol isomers.

Step 1: Synthesis of the Azo Dye Intermediate (1-Phenylazo-2-naphthol)

The first step is a classic azo coupling reaction between a diazotized aromatic amine (in this case, aniline) and 1-naphthol.

Experimental Protocol (Inferred from analogous syntheses):

-

Diazotization of Aniline: A solution of aniline in dilute hydrochloric acid is cooled to 0-5°C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added slowly, maintaining the low temperature, to form the benzenediazonium chloride solution.

-

Coupling Reaction: 1-Naphthol is dissolved in an aqueous sodium hydroxide solution and cooled. The cold diazonium salt solution is then added slowly to the alkaline 1-naphthol solution with constant stirring. The coupling reaction results in the precipitation of the azo dye, 1-phenylazo-2-naphthol, which can be collected by filtration.

Step 2: Reduction of the Azo Dye to this compound

The azo dye is then reduced to yield the aminonaphthol. Stannous chloride in the presence of hydrochloric acid was a common and effective reducing agent for this transformation in the early 20th century.

Experimental Protocol (Inferred from analogous syntheses):

-

Reduction: The synthesized azo dye is suspended in a suitable solvent, and a solution of stannous chloride in concentrated hydrochloric acid is added. The mixture is heated to facilitate the reductive cleavage of the azo bond.

-

Isolation of the Hydrochloride Salt: Upon completion of the reduction, the reaction mixture is cooled. The this compound precipitates from the acidic solution and can be isolated by filtration. The precipitate is then washed with cold, dilute hydrochloric acid and dried. The use of an acidic medium and the presence of excess stannous chloride helps to prevent the oxidation of the product.

Caption: Probable historical synthesis pathway for this compound.

Historical and Modern Applications

Dye Synthesis

The primary historical application of 2-Amino-1-naphthol and its derivatives was as an intermediate in the synthesis of a variety of dyes. As a coupling component, the free amine could be diazotized and coupled with other aromatic compounds to produce a range of azo dyes.

Photographic Developers

While aminophenols and other aminonaphthol derivatives, such as Amidol (2,4-diaminophenol dihydrochloride), were widely used as developing agents in black and white photography, the specific inclusion of this compound in historical developer formulas is not well-documented.[1] However, given its chemical nature as a reducing agent, its potential use as a developer is plausible.

Analytical Chemistry

There is limited specific information on the use of this compound as an analytical reagent.

Signaling Pathways and Biological Activity

Currently, there is no significant body of research that implicates this compound in specific biological signaling pathways. Its primary role has been in chemical synthesis rather than as a bioactive molecule.

Conclusion

The history of this compound is a reflection of the broader narrative of organic chemistry's evolution, particularly in the field of synthetic dyes. While the exact moment of its first synthesis is not recorded, its existence and utility as a chemical intermediate in the early 20th century are evident. The probable synthetic route, involving the formation and subsequent reduction of an azo dye, is a classic example of the chemical ingenuity of that era. Today, it remains a commercially available reagent, a testament to the enduring utility of these fundamental chemical building blocks. Further research into historical chemical archives may yet uncover more specific details about its discovery and early applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-1-naphthol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their versatile synthesis, vibrant colors, and diverse physicochemical properties have led to their widespread use in textiles, printing, and various technological applications.[1][2] In the realm of drug development and biomedical sciences, azo compounds are gaining attention for their potential as antibacterial, antiviral, and anticancer agents.[3][4][5] The structural diversity of azo dyes, achievable through the selection of different diazo and coupling components, allows for the fine-tuning of their biological activity and therapeutic potential.[6]